Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound with the molecular formula C25H29NO3 and a molecular weight of 391.515 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a quinoline derivative, followed by esterification with heptyl alcohol . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, such as topoisomerases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Heptyl 6-chloro-2-(4-methoxyphenyl)-4-quinolinecarboxylate: Similar structure but with a chlorine substitution.
2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Different core structure but similar functional groups.
Uniqueness: Heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its heptyl ester group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
355421-18-0 |
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Molecular Formula |
C25H29NO3 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
heptyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H29NO3/c1-4-5-6-7-8-15-29-25(27)22-17-24(19-10-12-20(28-3)13-11-19)26-23-14-9-18(2)16-21(22)23/h9-14,16-17H,4-8,15H2,1-3H3 |
InChI Key |
WDZLVHIBMTUNIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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